![molecular formula C4H3F5O4S B1417960 Propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester CAS No. 663-78-5](/img/structure/B1417960.png)
Propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Fluorine-containing β-sultones such as tetrafluoro-1,2-ethanesultone and hexafluoro-2,1-propanesultone react with ethylene oxide, leading to the preparation of difluorosulfoacetic acid bis-2-fluoroethyl ester, 2-fluoroethyl difluoro(fluorosulfonyl)acetate, and 2-fluoroethyl tetrafluoro-2-(fluorosulfonyl)propionate (Sokol'skii, Belaventsev, & Knunyants, 1970).
Perfluoroalkyl Substances (PFASs) in River/Estuary Systems : A study detected fluorinated alternatives, such as HFPO-DA, in surface waters of Germany and China, highlighting the global distribution and environmental presence of these compounds (Heydebreck, Tang, Xie, & Ebinghaus, 2015).
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid Ester Fluorocarbon Surfactants were synthesized from 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropyloxy)-propoxy)-propionic acid fluoride, exhibiting low surface tension and reducing the surface tensions of organic solvents significantly (Han, Zhang, Li, & Li, 2009).
Environmental Impact and Toxicology
- Aquatic Hazard, Bioaccumulation, and Risk Assessment : Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, or GenX, showed low concern for aquatic hazard and bioconcentration in aquatic organisms, suggesting its environmental behavior is different from its long-chain predecessors (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016).
Analytical and Material Science Applications
- Aryl Tetraflates Synthesis and Applications : An improved synthetic route to 1,1,2,2-tetrafluoroethanesulfonic acid (TFESA) was developed, leading to the synthesis of aryl tetraflates that can be used in palladium-catalyzed coupling reactions, showcasing the versatility of fluorinated compounds in material science (Rostovtsev, Bryman, Junk, Harmer, & Carcani, 2008).
Mechanism of Action
Target of Action
The primary targets of Methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate are currently unknown. This compound is a perfluorinated compound
Mode of Action
It is known that perfluorinated compounds can interact with biological systems in various ways, including binding to proteins, disrupting membrane functions, and interfering with hormone regulation .
Pharmacokinetics
Perfluorinated compounds are generally known for their persistence in the environment and in biological systems due to the strength of the carbon-fluorine bond . This suggests that Methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate may have a long half-life in the body and may accumulate over time.
Result of Action
Perfluorinated compounds are known to cause a variety of effects at the molecular and cellular level, including oxidative stress, cell death, and changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate. For example, the presence of other chemicals in the environment can affect the bioavailability and toxicity of this compound. Additionally, factors such as temperature, pH, and the presence of light can affect the stability of this compound .
properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O4S/c1-13-2(10)3(5,4(6,7)8)14(9,11)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERMEXIFUORJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660487 | |
Record name | Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
663-78-5 | |
Record name | Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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